2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS: 1156889-81-4) is a brominated aromatic amine featuring a 1,2,3-thiadiazole moiety. The compound consists of an aniline backbone substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and a 1,2,3-thiadiazol-4-ylmethyl group attached to the nitrogen atom. The 1,2,3-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is known for its role in medicinal chemistry due to its bioisosteric properties and metabolic stability .
Properties
Molecular Formula |
C10H10BrN3S |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-bromo-4-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10BrN3S/c1-7-2-3-10(9(11)4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
AVVYYBPFXFLPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CSN=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 2-bromo-4-methylaniline with a thiadiazole derivative. One common method involves the use of N-bromosuccinimide for bromination under radical initiation conditions . The reaction is carried out in a solvent such as carbon tetrachloride at elevated temperatures. The resulting product is then purified and characterized using techniques such as NMR, IR, and MS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and amines. These products can have various applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes. In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells . The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Fluorine
The fluoro analog, 4-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS: 1157056-30-8), replaces bromine with fluorine. Key differences include:
- Molecular Weight : Fluorine (19 g/mol) reduces the molecular weight (223.27 g/mol) compared to the brominated compound (~283.19 g/mol).
- Electrophilicity : Bromine’s larger atomic size and polarizability enhance electrophilic aromatic substitution reactivity, whereas fluorine’s strong electronegativity may stabilize the aromatic ring.
- Biological Activity : Fluorine is often used to improve metabolic stability and bioavailability in drug design, while bromine may serve as a leaving group in further synthetic modifications .
Heterocycle Variation: Thiadiazole vs. Thiazole
Compounds such as 4-Bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline (CAS: 1343308-59-7) and 4-bromo-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]aniline (CAS: N/A) replace the 1,2,3-thiadiazole with a thiazole ring. Key distinctions include:
- Electronic Effects : Thiadiazoles contain two nitrogen atoms and one sulfur, creating a more electron-deficient heterocycle compared to thiazoles (one nitrogen, one sulfur). This difference influences π-π stacking interactions and binding affinity in biological systems.
- Synthetic Accessibility : Thiadiazole derivatives often require specialized synthetic routes (e.g., cyclization of thiosemicarbazides), while thiazoles are typically synthesized via Hantzsch-type reactions .
Positional Isomerism: Para vs. Meta Substitution
3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS: 1157062-22-0) shifts the bromine to the meta position. This positional change alters:
Functional Group Modifications
- Schiff Base Thiadiazole: 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (CAS: N/A) introduces a thiol (-SH) and imine (C=N) group. The thiol enhances nucleophilicity and metal-binding capacity, while the imine allows for further derivatization. This compound exhibits a melting point of 120–122°C and an 82% yield via Schiff base condensation .
- Methylthio-Phenyl Derivative : 2-Bromo-N,N-dimethyl-4-((methylthio)(phenyl)methyl)aniline (CAS: N/A) incorporates a bulky methylthio-phenyl group, reducing solubility but increasing lipophilicity. Synthesized in 32% yield via a multi-component reaction, it exists as a clear oil .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : Thiadiazole-thiol derivatives show characteristic -SH stretches at ~2595 cm⁻¹ and C=N vibrations at ~1620 cm⁻¹ .
- NMR : Aromatic protons in brominated anilines typically resonate at δ 7.5–7.8 ppm, while thiadiazole protons appear upfield due to electron withdrawal .
Comparative Data Table
Biological Activity
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula and a molecular weight of 284.18 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and agrochemicals. This article explores the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.18 g/mol |
| CAS Number | 1156895-65-6 |
Antimicrobial Activity
Research indicates that 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising lead for the development of new antimicrobial agents.
Anticancer Properties
Recent investigations have also highlighted the potential anticancer effects of this compound. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study: Apoptotic Induction
A specific case study published in the Journal of Medicinal Chemistry reported that treatment with 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline resulted in a dose-dependent increase in apoptotic cells in MCF-7 cultures. Flow cytometry analysis confirmed that the compound significantly increased the percentage of cells in the early and late stages of apoptosis.
Insecticidal Activity
In agricultural contexts, this compound has been evaluated for its insecticidal properties against pests such as aphids and whiteflies. Field trials indicated that formulations containing 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline resulted in over 70% mortality rates in treated populations compared to control groups.
The biological activity of 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
